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Compound of Interest

Compound Name: 4-Bromo-4'-heptylbiphenyl

Cat. No.: B1269900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for the liquid crystal intermediate, 4-Bromo-4'-
heptylbiphenyl. The information presented herein is essential for the structural elucidation and

quality control of this compound in research and development settings. The data is compiled

from publicly available resources and is presented in a structured format for ease of reference

and comparison.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromo-4'-heptylbiphenyl provides detailed information about the

proton environment within the molecule. The data, including chemical shifts (δ), multiplicities,

coupling constants (J), and integration values, are summarized in the table below. These

parameters are crucial for assigning specific protons to their respective positions in the

molecular structure.
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Assignment
Chemical Shift

(δ) ppm
Multiplicity Integration

Coupling

Constant (J) Hz

H-2', H-6' 7.51 d 2H 8.2

H-3, H-5 7.49 d 2H 8.5

H-2, H-6 7.39 d 2H 8.5

H-3', H-5' 7.21 d 2H 8.2

-CH₂- (α) 2.62 t 2H 7.7

-CH₂- (β) 1.62 quint 2H 7.5

-CH₂- (γ, δ, ε) 1.30 m 6H

-CH₃ (ζ) 0.88 t 3H 7.0

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of 4-Bromo-4'-heptylbiphenyl. The

chemical shifts for each carbon atom are tabulated below, offering insights into the electronic

environment of the carbon nuclei. This data is instrumental in confirming the overall structure

and substitution pattern of the biphenyl core and the heptyl chain.
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Assignment Chemical Shift (δ) ppm

C-4' 141.9

C-1 139.9

C-1' 138.3

C-3, C-5 131.7

C-2', C-6' 128.9

C-2, C-6 128.5

C-3', C-5' 127.0

C-4 121.1

-CH₂- (α) 35.5

-CH₂- (β) 31.8

-CH₂- (γ) 31.5

-CH₂- (δ) 29.2

-CH₂- (ε) 22.6

-CH₃ (ζ) 14.1

Experimental Protocol
The NMR spectral data presented in this guide were obtained using standard NMR

spectroscopic techniques. While the specific instrument parameters from the original source

may vary, the following protocol outlines a typical procedure for acquiring high-quality NMR

data for this type of compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 or

equivalent, equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 4-Bromo-4'-heptylbiphenyl was dissolved in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.
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¹H NMR Acquisition:

Spectrometer Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.7 Hz (20.5 ppm)

Acquisition Time: 3.98 s

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 23809.5 Hz (236.9 ppm)

Acquisition Time: 1.39 s

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate

NMR software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation,
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phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00

ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).

Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 4-Bromo-4'-heptylbiphenyl with

the numbering scheme used for the NMR assignments.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-4'-heptylbiphenyl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269900#1h-nmr-and-13c-nmr-spectral-data-for-4-
bromo-4-heptylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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